molecular formula C24H21N3O5S B11586424 1-(3-Ethoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11586424
M. Wt: 463.5 g/mol
InChI Key: GSFPUKJYIYEZIY-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a chromeno[2,3-c]pyrrole core with ethoxy and propoxy substituents on the phenyl ring, and a thiadiazole moiety

Preparation Methods

The synthesis of 1-(3-Ethoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the thiadiazole moiety: This step involves the reaction of the intermediate with thiadiazole precursors under specific conditions, such as the use of sulfur and nitrogen sources.

    Substitution reactions: The ethoxy and propoxy groups are introduced via nucleophilic substitution reactions on the phenyl ring.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Ethoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The ethoxy and propoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Ethoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: Its heterocyclic structure and functional groups make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

    Biological Studies: The compound can be used as a probe in biological studies to investigate its interactions with various biomolecules and its effects on biological systems.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Ethoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    1-(3-Methoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activity.

    1-(3-Ethoxy-4-butoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound has a butoxy group instead of a propoxy group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

1-(3-ethoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H21N3O5S/c1-3-11-31-17-10-9-14(12-18(17)30-4-2)20-19-21(28)15-7-5-6-8-16(15)32-22(19)23(29)27(20)24-26-25-13-33-24/h5-10,12-13,20H,3-4,11H2,1-2H3

InChI Key

GSFPUKJYIYEZIY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O)OCC

Origin of Product

United States

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